molecular formula C8H5F3N2O3S B2628053 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol CAS No. 730992-59-3

6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol

Cat. No. B2628053
M. Wt: 266.19
InChI Key: LORIRSIQDSQHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol is a chemical compound with the molecular formula C8H5F3N2O3S . It has a molecular weight of 266.20 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F3N2O3S/c9-8(10,11)17(15,16)5-1-2-6-7(3-5)13(14)4-12-6/h1-4,14H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Lewis Acid Catalyst in Organic Chemistry

6-Trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol is used as a Lewis acid catalyst in organic chemistry. For instance, Scandium trifluoromethanesulfonate, a related compound, shows practical use in acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids. Its high catalytic activity is notable in the selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Synthesis of Organic Compounds

6-Trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol is instrumental in the synthesis of various organic compounds. For example, its decomposition in trifluoromethanesulfonic acid can generate π-carbocations, leading to the formation of triflate-substituted arylamines and other organic structures (Stevens et al., 1996).

Catalyst in Green Synthesis

This compound is also used as a catalyst in green synthesis processes. A study describes its role in synthesizing novel triflouromethyl-1H-benzo[f]chromene compounds in a one-pot procedure, emphasizing the environmental benefits of using such catalysts (Shahi et al., 2018).

In Friedel-Crafts Reactions

Gallium(III) trifluoromethanesulfonate, a derivative, is used in Friedel-Crafts alkylation and acylation reactions. This application demonstrates its effectiveness as a catalyst, and its water-tolerant, reusable nature makes it an environmentally friendly choice in organic synthesis (Prakash et al., 2003).

As a Reagent in Organic Synthesis

Trifluoromethanesulfonic acid, a related compound, is widely used as a reagent in various organic synthesis processes. Its use includes electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, and synthesis of carboand heterocyclic structures (Kazakova & Vasilyev, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-hydroxy-6-(trifluoromethylsulfonyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(15,16)5-1-2-6-7(3-5)13(14)4-12-6/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORIRSIQDSQHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)C(F)(F)F)N(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol

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